[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
Description
This compound, also known as 1-Deoxyforskolin (CAS 72963-77-0), is a labdane diterpenoid derivative with a molecular formula of C₂₂H₃₄O₆ and a molecular weight of 394.508 g/mol . It is structurally characterized by:
- A bicyclic benzo[f]chromen core with multiple stereocenters.
- A hydroxyl group at position 6 and an acetyloxy group at position 3.
- Methyl and ethenyl substituents at positions 3, 4a, 7, 7, and 10a.
It is closely related to forskolin, a well-known adenylate cyclase activator, but lacks the 7β-acetoxy group present in forskolin. This structural modification reduces its solubility in polar solvents compared to forskolin derivatives . The compound has applications as an analytical standard and in pharmacological research, particularly in studies of cAMP signaling pathways .
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16?,17-,18-,20-,21+,22-/m0/s1 |
InChI Key |
ZKZMDXUDDJYAIB-OJPJTMFRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)(C3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Plant Material Processing
The roots of Coleus forskohlii are pulverized and subjected to solvent extraction using ethyl acetate under reflux conditions. Alkaline washing with potassium carbonate or sodium bicarbonate removes acidic impurities, yielding a crude extract containing forskolin analogs (e.g., forskolin-A, deacetylforskolin).
Hydrolysis and Deacetylation
The crude extract undergoes hydrolysis in methanol/water (4:1) with potassium hydroxide (60–70°C, 6–7 hours), converting forskolin analogs to deacetylforskolin. Thin-layer chromatography (TLC) monitors reaction completion, achieving >95% conversion efficiency.
Selective Acetylation
Deacetylforskolin is acetylated using acetic anhydride in pyridine at room temperature. The reaction is quenched with citric acid, and the product is purified via recrystallization (ethyl acetate/petroleum ether), yielding the target compound with 90.6% yield and >99% HPLC purity .
Table 1: Semi-Synthetic Method Parameters
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Extraction | Ethyl acetate, reflux | 4.8% | 80–85% |
| Hydrolysis | KOH, methanol/water, 70°C | 98% | 90–95% |
| Acetylation | Acetic anhydride, pyridine, 25°C | 90.6% | >99% |
Microbial Biosynthesis
Pathway Engineering in Saccharomyces cerevisiae
The forskolin precursor 13R-manoyl oxide is synthesized in engineered yeast via heterologous expression of Coleus forskohlii diterpene synthases (CfTPS2 and CfTPS3). These enzymes convert geranylgeranyl diphosphate (GGPP) to 13R-manoyl oxide, which is subsequently functionalized by cytochrome P450 oxidases and acetyltransferases.
Fermentation and Purification
Optimized fermentation (pH 6.0, 30°C) with glycerol as a carbon source produces 13R-manoyl oxide at 120 mg/L. Downstream oxidation and acetylation steps yield the target compound, though titers remain lower than semi-synthetic methods (≤50 mg/L).
Table 2: Microbial Biosynthesis Performance
| Parameter | Value |
|---|---|
| 13R-Manoyl Oxide Titer | 120 mg/L |
| Final Compound Titer | 50 mg/L |
| Process Steps | 4 (fermentation, oxidation, acetylation, purification) |
Total Organic Synthesis
Ziegler’s Enone Intermediate Approach
A 24-step synthesis begins with keto-alcohol (1), which undergoes sequential reduction, allylic oxidation, and lactonization to form the enone intermediate (11). Key steps include:
Final Functionalization
The enone intermediate is acetylated under mild conditions (acetic anhydride, DMAP), followed by stereoselective reduction (NaBH4/CeCl3) to yield the target compound. The route achieves an overall yield of 8–12%.
Table 3: Key Synthetic Intermediates
| Intermediate | Structure | Yield |
|---|---|---|
| Keto-alcohol (1) | C20H32O3 | 75% |
| Enone (11) | C22H30O4 | 40% |
| Acetylated Product | C22H34O5 | 85% |
Comparative Analysis of Methods
Efficiency and Scalability
-
Semi-synthesis offers the highest scalability (kg-scale) and purity but depends on plant availability.
-
Microbial biosynthesis is sustainable but limited by low titers and complex pathway engineering.
-
Total synthesis provides stereochemical control but is impractical for large-scale production due to low yields.
Cost Considerations
| Method | Cost Drivers |
|---|---|
| Semi-synthesis | Solvent consumption, plant biomass |
| Microbial biosynthesis | Fermentation infrastructure |
| Total synthesis | Reagents (e.g., OsO4, chiral catalysts) |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ethenyl group would produce an ethyl-substituted compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of [(3R,4aS,...)] acetate may enhance its efficacy against certain cancer types by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study
In vitro studies demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Case Study
A study on a related compound demonstrated significant reductions in inflammatory markers in animal models of arthritis. The findings suggest that the compound may modulate immune responses effectively .
Pesticide Development
The structural characteristics of [(3R,4aS,...)] acetate indicate potential use as a biopesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pest control agents.
Case Study
Field trials using similar compounds have shown effectiveness against common agricultural pests while minimizing harm to beneficial insects. Such compounds can provide a sustainable alternative to synthetic pesticides .
Polymer Synthesis
The reactivity of the functional groups present in [(3R,4aS,...)] acetate allows for its incorporation into polymer matrices. This could lead to the development of novel materials with enhanced properties such as increased strength or improved thermal stability.
Case Study
Research has explored the use of similar compounds in creating biodegradable polymers. These materials can reduce environmental impact while providing desirable mechanical properties for various applications .
Mechanism of Action
The mechanism of action of [(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
Table 2: Solubility and Stability
Table 3: Pharmacological Comparisons
Biological Activity
The compound [(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate (commonly referred to as "the compound") is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity based on available research findings.
- Molecular Formula : C22H34O6
- Molecular Weight : 394.50 g/mol
- LogP : 2.30 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA) : 93.10 Ų
Biological Activity Overview
The biological activity of the compound has been investigated in various contexts. Here are some key findings:
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance:
- Activity Against Bacterial Strains : The compound has demonstrated effectiveness against various bacterial strains in vitro. Studies indicate a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent.
Cytotoxicity and Cancer Research
The cytotoxic effects of the compound have been evaluated in several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines. This indicates a promising avenue for further research into its use as an anticancer agent.
Anti-inflammatory Properties
The compound has also been assessed for anti-inflammatory effects:
- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
- In Vivo Studies : Animal models of inflammation have shown reduced swelling and pain when treated with the compound.
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that concentrations above 32 µg/mL effectively inhibited bacterial growth.
Case Study 2: Cancer Cell Line Testing
A comprehensive study examined the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells through caspase activation pathways.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating [(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy...] acetate from natural sources?
- Answer : The compound (identified as Forskolin) is typically isolated via column chromatography using silica gel (60–120 mesh) and eluted with gradient solvent systems (e.g., hexane-ethyl acetate). Wet packing methods enhance resolution for diterpenoid isolation, as demonstrated in studies on Solena amplexicaulis . Post-isolation, purity is validated using thin-layer chromatography (TLC) and spectroscopic techniques.
Q. How is the structural elucidation of this compound validated in academic research?
- Answer : Structural confirmation relies on a combination of:
- FTIR : To identify functional groups (e.g., acetate ester C=O stretch at ~1740 cm⁻¹).
- NMR : ¹H and ¹³C NMR resolve stereochemistry and substituents (e.g., vinyl protons at δ 5.0–6.0 ppm, hydroxyl groups at δ 1.5–3.0 ppm).
- HRMS : Validates molecular weight (C₂₂H₃₄O₇, MW 410.50) and isotopic patterns .
- X-ray crystallography (if applicable) resolves absolute configuration .
Q. What experimental models are used to evaluate its pharmacological activity?
- Answer : Forskolin’s antidiabetic and antihyperlipidemic properties are tested in:
- In vitro : Adenylate cyclase activation assays to measure cAMP elevation in cell lines (e.g., adipocytes).
- In vivo : Rodent models (e.g., streptozotocin-induced diabetic rats) with glucose tolerance tests and lipid profiling .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of Forskolin derivatives while preserving stereochemical integrity?
- Answer : Key approaches include:
- Stereoselective catalysis : Chiral catalysts (e.g., organocatalysts or metal complexes) for hydroxylation and acetylation steps.
- Protecting groups : Temporary protection of hydroxyl groups (e.g., silyl ethers) to prevent side reactions during functionalization .
- Reaction conditions : Use of anhydrous solvents (e.g., DMF) under inert atmospheres (Ar/N₂) to minimize oxidation .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Answer : Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and control for batch-to-batch differences.
- Assay specificity : Use orthogonal assays (e.g., cAMP ELISA vs. radiometric assays) to confirm target engagement.
- Model relevance : Compare results across cell types (e.g., primary vs. immortalized lines) and species (e.g., murine vs. human) .
Q. What advanced analytical techniques address challenges in differentiating stereoisomers of this compound?
- Answer :
- NOESY/ROESY NMR : Identifies spatial proximity of protons to confirm ring junction stereochemistry (e.g., 6aα vs. 6aβ configurations).
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and stabilizes conformers .
Q. How do researchers design structure-activity relationship (SAR) studies for Forskolin derivatives?
- Answer :
- Core modifications : Systematic substitution at C-5 (acetate), C-6 (hydroxyl), or C-3 (vinyl) to assess impact on cAMP activation.
- Pharmacophore mapping : Molecular docking to adenylate cyclase (PDB ID: 1CUL) identifies critical hydrogen-bonding residues.
- In vitro screening : Prioritize derivatives with enhanced solubility (e.g., PEGylation) or reduced cytotoxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
